盐酸2-(苄基(甲基)氨基)-2-苯基乙酸

描述

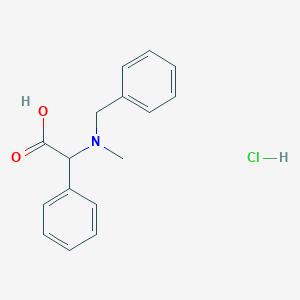

The compound "2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride" is a chemical entity that can be synthesized and utilized in various chemical reactions. It is related to phenylacetic acid derivatives, which are known for their utility in the synthesis of complex molecules, including heterocycles and amino acid derivatives.

Synthesis Analysis

The synthesis of related phenylacetic acid derivatives has been explored in several studies. For instance, a copper-catalyzed oxidative decarboxylative synthesis of 2-aryl benzothiazole from phenylacetic acids has been developed, which involves decarboxylation, C-H bond oxidation, ring-opening, and condensation steps . Additionally, the synthesis of N-aryl substituted benzamides from phenylacetic acids has been achieved using copper(ii) acetate, which involves carbon-carbon bond cleavage . These methods demonstrate the potential pathways that could be adapted for the synthesis of "2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride".

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives is characterized by the presence of a phenyl group attached to an acetic acid moiety. In the case of "2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride", the molecule would also contain a benzyl(methyl)amino group, which could influence its reactivity and interaction with other molecules. The structure of related compounds has been manipulated to create a variety of products, such as protected 1,2-aminoalcohols and alpha-amino acid derivatives .

Chemical Reactions Analysis

Phenylacetic acid derivatives participate in a range of chemical reactions. The versatility of these compounds is highlighted by their ability to form complex structures such as 2-hydroxymethyl nitrogen heterocycles and iminosugars through reactions like ring-closing metathesis . The benzyl(methyl)amino group in "2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride" could potentially undergo similar transformations, leading to a diverse array of chemical products.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride" would be influenced by its functional groups. The presence of the benzyl(methyl)amino group could affect its solubility, boiling point, and stability. While specific data on this compound is not provided, related phenylacetic acid derivatives have been shown to possess varied properties that enable their use in different chemical contexts .

科学研究应用

抗结核活性

有机锡配合物(包括盐酸2-(苄基(甲基)氨基)-2-苯基乙酸的衍生物或相关化合物)已显示出有希望的抗结核活性。当针对结核分枝杆菌H37Rv测试这些配合物时,它们表现出广泛的结构多样性和潜在的作用机制。这些配合物的抗结核功效表明它们在开发新的结核病治疗方法中具有重要作用,强调了配体环境和化合物结构在增强活性中的重要性 (Iqbal, Ali, & Shahzadi, 2015).

芳香族化合物的生物调节活性

对低分子芳香族化合物(包括苯乙酸衍生物)的研究突出了它们的生物调节活性。这些化合物影响细菌和真核细胞,为苯碳酸的诊断、致病、抑菌和杀菌特性提供了见解。对这些化合物的研究有助于理解微生物组和人类代谢和信号通路之间的整合,提示基于芳香微生物代谢物调节的潜在治疗策略 (Beloborodova, Osipov, & Bedova, 2013).

对羟基苯甲酸酯的环境归趋和行为

对对羟基苯甲酸酯(其苯酚结构与盐酸2-(苄基(甲基)氨基)-2-苯基乙酸相似)的研究提供了对这些化合物环境归趋和行为的见解。对羟基苯甲酸酯用作防腐剂,已研究它们在水生环境中的存在、降解和潜在的内分泌干扰作用。了解此类酚类化合物对环境的影响有助于评估其生态风险并制定减轻其在水体中存在的策略 (Haman, Dauchy, Rosin, & Munoz, 2015).

用于化合物降解的高级氧化工艺

研究高级氧化工艺 (AOP) 以降解各种化合物(包括与盐酸2-(苄基(甲基)氨基)-2-苯基乙酸结构相关的化合物)在环境科学中至关重要。采用 AOP 从水中去除难降解化合物,突出了这些过程的有效性和副产物。该领域的研究有助于改进水处理技术并了解降解副产物的生物毒性 (Qutob, Hussein, Alamry, & Rafatullah, 2022).

安全和危害

作用机制

Target of Action

The compound 2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride, also known as PRL-8-53 , is a nootropic substance. . These systems play crucial roles in cognitive functions, including memory and learning.

Mode of Action

The exact mode of action of PRL-8-53 remains unknown . It is suggested that it potentiates dopamine while partially inhibiting serotonin . This could lead to an increase in dopamine activity, which is associated with improved cognitive performance and mood elevation.

Biochemical Pathways

PRL-8-53 is believed to affect the biochemical pathways related to dopamine and serotonin . Dopamine is involved in reward, motivation, memory, and attention, while serotonin is involved in mood regulation, appetite, and sleep. By potentiating dopamine and partially inhibiting serotonin, PRL-8-53 could influence these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound is administered orally

Result of Action

In a single double-blind trial exploring the effects of PRL-8-53 in healthy volunteers, improvements in recollection were observed . Poorer performers showed an 87.5-105% increase in recollection, while higher performers exhibited a smaller 7.9-14% increase . Older subjects experienced an average 108-152% improvement in recollection . These results suggest that PRL-8-53 may enhance memory recall.

属性

IUPAC Name |

2-[benzyl(methyl)amino]-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c1-17(12-13-8-4-2-5-9-13)15(16(18)19)14-10-6-3-7-11-14;/h2-11,15H,12H2,1H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRWZVPRUUDDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

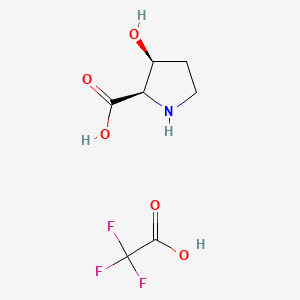

CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1956306-23-2 | |

| Record name | Benzeneacetic acid, α-[methyl(phenylmethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956306-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3028300.png)

![4-Fluoro-2H,3H-furo[2,3-b]pyridine](/img/structure/B3028301.png)